2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with an aldehyde or ketone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing enzymatic activities and cellular processes. Additionally, the hydrazide linkage can form covalent bonds with biological macromolecules, leading to the inhibition of key enzymes and pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide
- 2-Benzotriazol-1-yl-ethanesulfonyl fluoride
- (E)-1,2-Bis(1H-benzotriazol-1-yl)ethene
Uniqueness
Compared to similar compounds, 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groupsIts ability to form stable complexes with metal ions and interact with biological macromolecules further enhances its versatility and utility in scientific research .
Properties
Molecular Formula |
C16H14ClN5O3 |
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Molecular Weight |
359.77 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-25-14-7-10(6-11(17)16(14)24)8-18-20-15(23)9-22-13-5-3-2-4-12(13)19-21-22/h2-8,24H,9H2,1H3,(H,20,23)/b18-8+ |
InChI Key |
SXGCQXJQHMPBIA-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)Cl)O |
Origin of Product |
United States |
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